

# **Evaluating the Therapeutic Index of MALT1 Inhibitors: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | AMG-076 free base |           |
| Cat. No.:            | B1664856          | Get Quote |

A Note on the Investigational Compound AMG-076: Initial evaluation of the compound AMG-076 has determined that it is a selective MCHR1 antagonist investigated for applications in obesity and metabolic diseases, and not a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. To provide a relevant and accurate comparative guide for researchers in oncology and immunology, this document will focus on the evaluation of genuine MALT1 inhibitors currently in preclinical and clinical development.

## Introduction to MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a paracaspase.[1] It is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling downstream of the B-cell receptor (BCR).[2][3] Aberrant MALT1 activity is a hallmark of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][4] MALT1 inhibitors work by blocking the proteolytic activity of the MALT1 protein, thereby suppressing the downstream NF-κB signaling that promotes tumor cell survival and proliferation. Several MALT1 inhibitors are currently under investigation, offering a promising new therapeutic avenue for these hard-to-treat cancers.

## **Comparative Analysis of MALT1 Inhibitors**

This guide provides a comparative overview of selected MALT1 inhibitors in different stages of development. The following tables summarize their key characteristics and available preclinical



and clinical data.

Table 1: Overview of Investigational MALT1 Inhibitors

| Compound                      | Developer             | Mechanism of<br>Action                 | Development<br>Phase   | Key<br>Indications                                                  |
|-------------------------------|-----------------------|----------------------------------------|------------------------|---------------------------------------------------------------------|
| SGR-1505                      | Schrödinger           | Allosteric MALT1 inhibitor             | Phase 1                | Relapsed/Refract<br>ory B-cell<br>Malignancies                      |
| ABBV-525                      | AbbVie                | MALT1 inhibitor                        | Phase 1                | Relapsed/Refract<br>ory B-cell<br>Malignancies                      |
| Safimaltib (JNJ-<br>67856633) | Johnson &<br>Johnson  | Allosteric MALT1<br>protease inhibitor | Phase 1<br>(Completed) | Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) |
| ONO-7018<br>(CTX-177)         | Ono<br>Pharmaceutical | Selective MALT1 inhibitor              | Phase 1                | Relapsed/Refract<br>ory NHL or CLL                                  |
| MI-2                          | -                     | Irreversible<br>MALT1 inhibitor        | Preclinical            | ABC-DLBCL                                                           |

**Table 2: Preclinical Efficacy of MALT1 Inhibitors** 



| Compound                         | Assay                          | Cell Line(s)                              | IC50 / GI50  | In Vivo<br>Model                              | Results                                        |
|----------------------------------|--------------------------------|-------------------------------------------|--------------|-----------------------------------------------|------------------------------------------------|
| SGR-1505                         | MALT1<br>enzymatic<br>activity | OCI-LY10                                  | <10 nM       | ABC-DLBCL<br>Xenograft                        | Tumorostatic and regressive antitumor activity |
| SGR-1505                         | IL-10<br>secretion             | OCI-LY10                                  | 10-100 nM    | -                                             | -                                              |
| Safimaltib<br>(JNJ-<br>67856633) | Cell<br>proliferation          | ABC-DLBCL cell lines                      | Not reported | DLBCL<br>Xenografts<br>(OCI-Ly3,<br>OCI-Ly10) | Potent tumor<br>growth<br>inhibition           |
| ONO-7018<br>(CTX-177)            | Cell growth inhibition         | Lymphoma<br>cell lines                    | Not reported | ABC-DLBCL<br>Xenograft                        | Anti-tumor<br>effect<br>observed               |
| MI-2                             | MALT1<br>enzymatic<br>activity | -                                         | 5.84 μΜ      | ABC-DLBCL<br>Xenografts<br>(TMD8, HBL-<br>1)  | Profoundly<br>suppressed<br>tumor growth       |
| MI-2                             | Cell growth inhibition         | HBL-1,<br>TMD8, OCI-<br>Ly3, OCI-<br>Ly10 | 0.2-0.5 μΜ   | -                                             | -                                              |

## Signaling Pathways and Experimental Workflows MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the B-cell receptor signaling pathway leading to NF-kB activation.





Click to download full resolution via product page

Caption: MALT1 in the BCR-to-NF-кB signaling pathway.

## **Experimental Workflow: In Vivo Xenograft Model**

The following diagram outlines a typical workflow for evaluating the efficacy of a MALT1 inhibitor in a mouse xenograft model of B-cell lymphoma.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study.



## Experimental Protocols MALT1 Proteolytic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MALT1 protease activity.

#### Methodology:

- Recombinant full-length wild-type MALT1 is used as the enzyme source.
- A fluorogenic substrate, such as Ac-LRSR-AMC, is utilized.
- The test compound is serially diluted and pre-incubated with the MALT1 enzyme.
- The reaction is initiated by the addition of the substrate.
- Fluorescence is measured at two time points to calculate the reaction rate and control for compound autofluorescence.
- A known MALT1 inhibitor (e.g., Z-VRPR-FMK) is used as a positive control, and buffer as a negative control.
- The percent inhibition is calculated relative to controls, and the IC50 value is determined from the dose-response curve.

### **Cell Proliferation Assay**

Objective: To determine the half-maximal growth inhibition (GI50) of a compound on lymphoma cell lines.

#### Methodology:

- MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932) lymphoma cell lines are cultured.
- Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.



- After a specified incubation period (e.g., 48 hours), cell proliferation is assessed.
- Cell viability can be determined by methods such as ATP quantification using a luminescent assay or by trypan blue dye exclusion.
- The GI50 value is calculated from the dose-response curve by normalizing the viability of treated cells to that of vehicle-treated controls.

### In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a living organism.

#### Methodology:

- Human ABC-DLBCL cells (e.g., TMD8, HBL-1) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).
- Tumors are allowed to grow to a palpable size.
- Mice are then randomized into treatment and control (vehicle) groups.
- The MALT1 inhibitor is administered daily via a relevant route (e.g., intraperitoneal injection).
- Tumor volume and mouse body weight are measured regularly throughout the study.
- The study is concluded when tumors in the control group reach a predetermined size.
- Efficacy is determined by comparing the tumor growth in the treated group to the control group.

## Conclusion

MALT1 inhibitors represent a promising class of targeted therapies for B-cell malignancies driven by aberrant NF-κB signaling. Preclinical data for compounds like SGR-1505 and MI-2 demonstrate potent and selective activity against relevant lymphoma models. Several MALT1 inhibitors, including SGR-1505, ABBV-525, and ONO-7018, are currently in early-phase clinical trials to evaluate their safety and preliminary efficacy in patients. The data generated from these ongoing studies will be crucial in determining the therapeutic index of MALT1 inhibition



and its potential role in the treatment of lymphoma and other B-cell disorders. Furthermore, the development of these agents provides valuable tools for researchers to further elucidate the complex biology of MALT1 in both health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Evaluating the Therapeutic Index of MALT1 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664856#evaluating-the-therapeutic-index-of-amg-076]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com